molecular formula C17H22N4 B13868277 3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile

3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile

Cat. No.: B13868277
M. Wt: 282.4 g/mol
InChI Key: YWBYYVAHAWQUDF-UHFFFAOYSA-N
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Description

3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound has a piperazine moiety attached to the indole ring, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile typically involves the reaction of an indole derivative with a piperazine derivative. One common method is the nucleophilic substitution reaction where the indole derivative is reacted with a piperazine derivative in the presence of a suitable base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the indole ring.

    Reduction: Formation of reduced derivatives of the piperazine moiety.

    Substitution: Formation of substituted indole or piperazine derivatives.

Scientific Research Applications

3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, leading to various pharmacological effects . The indole ring can also interact with enzymes and other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile is unique due to its specific combination of the indole and piperazine moieties, which can enhance its pharmacological properties and make it a valuable compound for drug development and scientific research.

Properties

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile

InChI

InChI=1S/C17H22N4/c18-12-14-4-5-17-16(11-14)15(13-20-17)3-1-2-8-21-9-6-19-7-10-21/h4-5,11,13,19-20H,1-3,6-10H2

InChI Key

YWBYYVAHAWQUDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCCC2=CNC3=C2C=C(C=C3)C#N

Origin of Product

United States

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